molecular formula C7H6N4O B1437706 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 59282-83-6

3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B1437706
CAS RN: 59282-83-6
M. Wt: 162.15 g/mol
InChI Key: JVOIBEVPZKHMKO-UHFFFAOYSA-N
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Description

“3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyridine derivative with a triazole derivative . The exact method can vary depending on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” would likely consist of a pyridine ring attached to a triazole ring. The exact structure would depend on the specific locations of the atoms and any additional functional groups .


Chemical Reactions Analysis

The chemical reactions of “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” would depend on its specific structure and the conditions under which it is reacted . Triazoles are known to participate in a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” would depend on its specific structure . These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Medicinal Chemistry : These compounds have shown potential in medicinal chemistry, specifically in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase . They have also demonstrated GABA A allosteric modulating activity .

  • Fluorescent Probes : These heterocycles have been used as fluorescent probes .

  • Structural Units of Polymers : They have been incorporated into polymers for use in solar cells .

  • Catalysis : Some palladium (II) complexes of triazole-based ligands have shown excellent catalytic activity in the α-alkylation reaction of acetophenone derivatives .

  • Cancer Treatment : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . These compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

  • Biomedical Applications : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

  • FGFR Inhibitors : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .

Safety And Hazards

The safety and hazards associated with “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” would depend on its specific structure and the conditions under which it is used . As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions of research on “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” could include further exploration of its synthesis, properties, and potential applications . This could involve studies on its reactivity, stability, and biological activity, as well as the development of new methods for its synthesis .

properties

IUPAC Name

3-pyridin-3-yl-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOIBEVPZKHMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500808
Record name 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

CAS RN

59282-83-6
Record name 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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